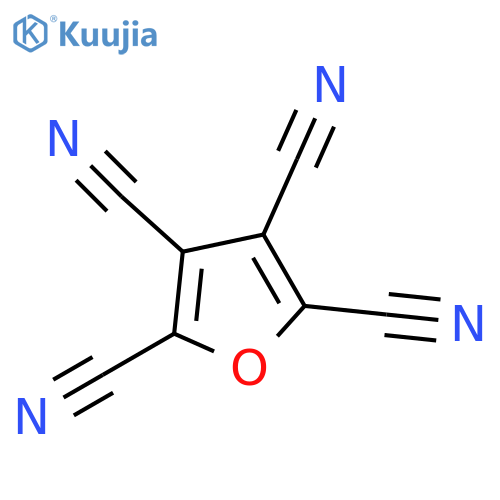Cas no 17989-87-6 (2,3,4,5-Furantetracarbonitrile)

17989-87-6 structure
商品名:2,3,4,5-Furantetracarbonitrile
CAS番号:17989-87-6
MF:C8N4O
メガワット:168.111800193787
CID:5718382
2,3,4,5-Furantetracarbonitrile 化学的及び物理的性質
名前と識別子
-
- 2,3,4,5-Furantetracarbonitrile
-
- インチ: 1S/C8N4O/c9-1-5-6(2-10)8(4-12)13-7(5)3-11
- InChIKey: ZXDVJTCKSXUPAH-UHFFFAOYSA-N
- ほほえんだ: O1C(C#N)=C(C#N)C(C#N)=C1C#N
じっけんとくせい
- 密度みつど: 1.50±0.1 g/cm3(Predicted)
- ふってん: 399.1±42.0 °C(Predicted)
2,3,4,5-Furantetracarbonitrile 関連文献
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
17989-87-6 (2,3,4,5-Furantetracarbonitrile) 関連製品
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
